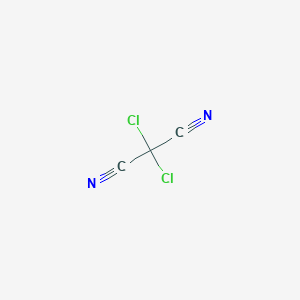
Dichloromalononitrile
Descripción general
Descripción
Dichloromalononitrile (DCMN) is an organochlorine compound with the chemical structure C2Cl2N2. It is a colorless, odorless, and tasteless solid that is soluble in water and other organic solvents. DCMN is a common industrial chemical used in the production of plastics, dyes, and other synthetic materials. It is also used in some laboratory experiments as a reagent and in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Degradation of Benzonitrile Herbicides :
- Dichloromalononitrile is structurally related to benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Research focuses on the microbial degradation of these herbicides, addressing their environmental fate and the persistence of certain metabolites, like 2,6-dichlorobenzamide, in groundwater. This study is significant for understanding the environmental impact and management of herbicide pollution (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Chemical Synthesis and Catalysis :
- This compound is used in atom-transfer radical addition (ATRA) reactions with olefins followed by dechlorination to produce functionalized cyclopropanes. Research in this area explores the efficiency and potential of using compounds like this compound in chemical synthesis, with a focus on creating new chemical structures and molecules (Fernandez‐Zumel, Buron, & Severin, 2011).
Toxicology and Cytotoxic Effects :
- The toxic and cytotoxic effects of benzonitrile herbicides, including those structurally related to this compound, are studied to understand their impact on human health. This research is critical for assessing safety and regulatory standards for the use of such chemicals in agriculture and other industries. It involves studying the effects on human cell lines and determining the implications of exposure to these compounds (Lovecká et al., 2015).
Environmental Degradation and Pollution Control :
- Studies also focus on the degradation mechanisms of various chlorinated compounds, including those related to this compound, to understand how to effectively reduce pollution and environmental impact. This research is crucial for developing advanced reduction processes and remediation techniques to manage and mitigate the contamination caused by such chemicals (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).
Safety and Hazards
Dichloromalononitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in well-ventilated areas or outdoors . In case of exposure, immediate medical attention is advised .
Propiedades
IUPAC Name |
2,2-dichloropropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2N2/c4-3(5,1-6)2-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWGPYPDPWOJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073396 | |
| Record name | Propanedinitrile, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13063-43-9 | |
| Record name | 2,2-Dichloropropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROMALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWI9UI6QBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis methods for Dichloromalononitrile, and how efficient are they?
A1: One method for synthesizing this compound is through the electrochemical chlorination of Malononitrile. This method, as described in one study, utilizes an aqueous solution of sodium chloride and boasts a yield of approximately 90%. [] This suggests a highly efficient synthetic route for producing this compound.
Q2: How does this compound behave in reactions involving atom-transfer radical addition (ATRA) and what role do catalysts play?
A2: this compound participates in ATRA reactions with olefins, ultimately leading to the formation of functionalized cyclopropanes. [] This reaction proceeds with the assistance of a catalyst, specifically the RuIII complex [Cp*RuCl2(PPh3)], and requires a reducing agent, such as commercial manganese powder. Interestingly, while the less activated substrate, ethyl dichloroacetate, demonstrates high turnover numbers in ATRA reactions under similar conditions, it doesn't undergo cyclopropanation. This highlights the importance of substrate activation and catalyst selection in these reactions.
Q3: Are there any electrochemical studies on this compound and what do they reveal about its chemical behavior?
A3: Yes, polarographic and potentiostatic reduction studies have been conducted on this compound. [] While the specific details of the study are not provided in the abstract, the mention of a "carbene intermediate" suggests a complex reduction mechanism. This type of study provides valuable insights into the electron transfer processes and potential intermediates involved in reactions of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)





